Lipophilicity Advantage Across Analog Series
5-Cyclohexyl-3-ethyl-1,2-oxazole exhibits a computed XLogP3-AA value of 3.4 [1], representing a 0.4 log unit increase over 5-cyclohexyl-3-methylisoxazole (XLogP3 = 3.0) [2], a 0.5 log unit increase over the phenyl analog 3-ethyl-5-phenylisoxazole (XLogP3 = 2.9) [3], and a 0.8 log unit increase over the unsubstituted 5-cyclohexylisoxazole (XLogP3 = 2.6) [4]. The incremental lipophilicity arises from the combination of the cyclohexyl ring (contributing six saturated carbons) and the ethyl chain at the 3-position.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 5-Cyclohexyl-3-methylisoxazole (XLogP3 = 3.0); 3-Ethyl-5-phenylisoxazole (XLogP3 = 2.9); 5-Cyclohexylisoxazole (XLogP3 = 2.6) |
| Quantified Difference | Δ = +0.4 vs methyl analog; Δ = +0.5 vs phenyl analog; Δ = +0.8 vs unsubstituted analog |
| Conditions | Computed using XLogP3 3.0 algorithm as reported in PubChem (all values from same computational pipeline) |
Why This Matters
Higher lipophilicity correlates with enhanced membrane permeability and potentially improved oral bioavailability, making this compound a distinct candidate for cell-based assays and pharmacokinetic studies where analogs with lower XLogP3 values may underperform.
- [1] PubChem. 5-Cyclohexyl-3-ethyl-1,2-oxazole. CID 125451339. XLogP3-AA = 3.4. https://pubchem.ncbi.nlm.nih.gov/compound/1449695-24-2 View Source
- [2] PubChem. 5-Cyclohexyl-3-methyl-1,2-oxazole. CID 13805328. XLogP3-AA = 3.0. https://pubchem.ncbi.nlm.nih.gov/compound/109831-65-4 View Source
- [3] PubChem. 3-Ethyl-5-phenylisoxazole. CID 569998. XLogP3-AA = 2.9. https://pubchem.ncbi.nlm.nih.gov/compound/4211-90-9 View Source
- [4] PubChem. 5-Cyclohexylisoxazole. CID 13805327. XLogP3-AA = 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/109831-64-3 View Source
